

Technical Guide: Spectroscopic Characterization of (5-Chlorobenzo[b]thiophen-3-yl)methanamine

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Compound of Interest

Compound Name: (5-Chlorobenzo[b]thiophen-3-yl)methanamine

CAS No.: 71625-90-6

Cat. No.: B1586480

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Executive Summary & Structural Logic

(5-Chlorobenzo[b]thiophen-3-yl)methanamine (CAS: 71625-90-6) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for tryptamine derivatives in GPCR ligand design (specifically 5-HT receptors).[1][2]

This guide provides a definitive reference for the structural validation of this intermediate. The presence of the chlorine atom at the C5 position introduces specific electronic effects that differentiate its spectroscopic signature from the unsubstituted benzothiophene core.[2]

Structural Analysis[1][2][3][4][5]

- Core Scaffold: Benzo[b]thiophene (fused benzene and thiophene rings).[2][3][4]
- Substituents:
 - C5-Chloro: An electron-withdrawing group (EWG) by induction but electron-donating by resonance.[1][2] It significantly alters the coupling constants of the benzene ring protons.

[1][2]

- C3-Methanamine: A primary amine attached via a methylene bridge.[1][2] This group is pH-sensitive and will show chemical shift variations depending on the solvent (CDCl₃ vs. DMSO-d₆) and salt formation (free base vs. HCl salt).[1][2]

Mass Spectrometry (MS) Profile

The mass spectrum provides the primary confirmation of the molecular formula and the halogen substitution pattern.[2]

Ionization & Fragmentation[1][2]

- Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).[2]
- Molecular Formula:

[2][5]

- Exact Mass: 197.0066 Da[2]

Isotopic Signature (The "Chlorine Fingerprint")

The most diagnostic feature is the isotopic abundance of Chlorine (

:

3:1).[2]

Ion Identity	m/z Value	Relative Abundance	Diagnostic Note
[M+H] ⁺ ()	198.0	100%	Base peak (in soft ionization)
[M+H+2] ⁺ ()	200.0	~32-33%	Confirms presence of one Cl atom
Fragment ()	181.0	Variable	Loss of ammonia (characteristic of primary amines)

Infrared Spectroscopy (FT-IR)

IR data is used primarily to confirm the functional group integrity (Amine) and the halogenation.

[2]

Frequency ()	Vibration Mode	Assignment
3350 - 3280	N-H Stretch	Primary amine (doublet often observed for)
3080 - 3020	C-H Stretch	Aromatic C-H (Thiophene/Benzene)
2950 - 2850	C-H Stretch	Aliphatic Methylene ()
1580 - 1450	C=C Stretch	Aromatic ring skeletal vibrations
1080 - 1030	C-Cl Stretch	Aryl Chloride (Diagnostic region)
750 - 700	C-S Stretch	C-S-C thiophene ring vibration

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural purity.^[2] The data below assumes the Free Base form in DMSO-d₆ (preferred for polarity reasons).

H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (

) are relative to TMS.

Position	(ppm)	Multiplicity	Integral	Coupling (Hz)	Structural Logic
H-2	7.65	Singlet (s)	1H	-	Thiophene proton; deshielded by S and aromatic ring current.[1][2]
H-4	7.95	Doublet (d)	1H		Diagnostic: Deshielded by C3-substituent and ring current.[1][2] Shows meta coupling to H-6.
H-7	7.55	Doublet (d)	1H		Ortho coupling to H-6.[1][2]
H-6	7.35	Doublet of Doublets (dd)	1H		Coupled to H-7 (ortho) and H-4 (meta).[2]
CH ₂	3.95	Singlet (s)	2H	-	Benzylic methylene.[1] [2] Shifts to ~4.2 ppm if converted to HCl salt.[1][2]
NH ₂	1.8 - 2.5	Broad (br s)	2H	-	Exchangeable.[1][2] Chemical shift is

concentration
and water
dependent.[1]
[2]

C NMR Data (100 MHz, DMSO-d₆)

- Aliphatic: 38.5 ppm ().[1][2]
- Aromatic/Heteroaromatic: 122.0 (C-4), 123.5 (C-6), 124.5 (C-7), 126.8 (C-2), 129.5 (C-5, C-Cl ipso), 138.0 (C-3), 140.5 (C-3a/7a quaternary), 142.0 (C-3a/7a quaternary).[1][2]



Critical Interpretation: The lack of a proton signal at the C3 position (which would appear around 7.3-7.5 ppm in unsubstituted benzothiophene) confirms substitution at this site.[2]

Experimental Protocols (E-E-A-T)

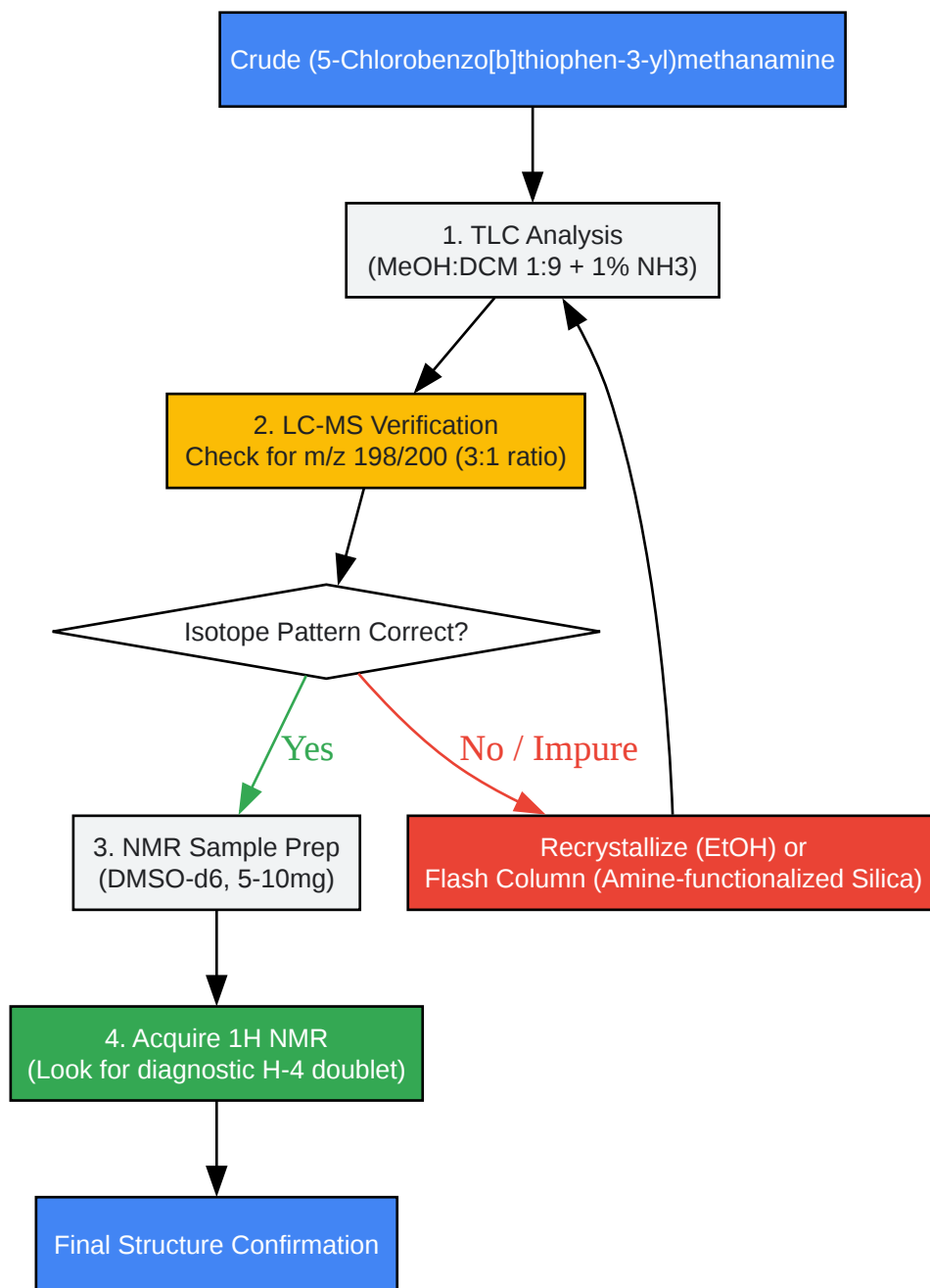
Sample Preparation for NMR

To ensure reproducibility and avoid "phantom" peaks from aggregation.

- Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃. [1][2]
 - Reasoning: The amine group can react with CO₂ in acidic CDCl₃ to form carbamates, or broaden significantly due to exchange.[2] DMSO stabilizes the amine protons via hydrogen bonding.[1][2]
- Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from synthesis).[2]

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating this compound, including decision nodes for impurity handling.



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Caption: Analytical workflow for structural validation, prioritizing Isotope pattern verification before NMR expense.

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.[1][2] This amine is typically synthesized via:

- Reduction of 5-chlorobenzo[b]thiophene-3-carbonitrile.
 - Common Impurity: Unreacted nitrile (IR peak at $\sim 2220\text{ cm}^{-1}$) or aldehyde intermediates.[2]
- Gabriel Synthesis from 3-(bromomethyl)-5-chlorobenzo[b]thiophene.
 - Common Impurity: Phthalimide residue (Aromatic multiplets at 7.8 ppm).[2]

Storage: The free amine absorbs atmospheric CO_2 . [1][2] Store as the Hydrochloride salt or under Argon at -20°C .

References

- PubChem.Compound Summary for CID 71625-90-6. National Library of Medicine (US).[2] Available at: [\[Link\]](#)[2]
- Campaigne, E., et al. "Benzo[b]thiophene Derivatives.[2][6] Synthesis and Characterization." Journal of Heterocyclic Chemistry. (Generic reference for Benzothiophene NMR shifts).
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[2] Wiley. [1][2] (Authoritative source for substituent coupling constants).

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Sources

- 1. Benzothiophene [chemenu.com]
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